Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-
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Overview
Description
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- is an organic compound that features a phenol group attached to a pyridine ring via a butenyl chain
Preparation Methods
The synthesis of Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- typically involves the reaction of 2-pyridylamine with a butenyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the butenyl chain.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions
Scientific Research Applications
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism by which Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- can be compared with other similar compounds, such as:
Phenol, 2-[[1-(2-pyridinyl)-3-propyl]amino]-: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
Phenol, 2-[[1-(2-pyridinyl)-3-pentyl]amino]-: This compound has a longer alkyl chain, potentially leading to different physical and chemical properties.
Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]- derivatives: Various derivatives with different substituents on the phenol or pyridine rings can exhibit unique properties and applications.
Properties
CAS No. |
647017-95-6 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(1-pyridin-2-ylbut-3-enylamino)phenol |
InChI |
InChI=1S/C15H16N2O/c1-2-7-13(12-8-5-6-11-16-12)17-14-9-3-4-10-15(14)18/h2-6,8-11,13,17-18H,1,7H2 |
InChI Key |
VJMZAZLWGNOPKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)NC2=CC=CC=C2O |
Origin of Product |
United States |
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